Bay 41-4109 less active enantiomer

Chiral Pharmacology HBV Capsid Assembly Modulation Stereoselectivity

Researchers validating HBV capsid assembly modulator (CAM) pharmacology require a reliable stereochemical negative control to confirm that antiviral effects are enantiomer-specific. Bay 41-4109 less active enantiomer (CAS 476617-51-3) is the optically pure (S)-enantiomer of the HAP-class HBV inhibitor, with minimal activity versus the active (R)-enantiomer (IC50: 53 nM). • Definitive stereochemical negative control for isolating target engagement & validating CAM stereoselectivity • Comparator for differentiating mechanism-based toxicity (CC50 7 µM) from off-target chemical liabilities • Reference standard for chiral HPLC method development & enantiomer-specific ADME profiling ≥98% purity. For research use only.

Molecular Formula C18H13ClF3N3O2
Molecular Weight 395.8 g/mol
Cat. No. B1663848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 41-4109 less active enantiomer
Molecular FormulaC18H13ClF3N3O2
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESCC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
InChIInChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
InChIKeyFVNJBPMQWSIGJK-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bay 41-4109 Less Active Enantiomer Overview


Bay 41-4109 less active enantiomer (CAS 476617-51-3) is the (S)-enantiomer of the heteroaryldihydropyrimidine (HAP) class HBV capsid assembly modulator Bay 41-4109 [1]. As the stereoisomer with minimal antiviral activity relative to the active (R)-enantiomer (CAS 298708-81-3) and racemic mixture (CAS 298708-79-9), this compound serves a specialized and non-interchangeable role in HBV research . Its primary value lies not in direct antiviral inhibition but as an essential stereochemical control and comparator for interrogating enantiomer-specific pharmacology, validating chiral separation methods, and establishing baseline off-target effects in mechanism-of-action and toxicological studies [2].

Stereochemical-control study fit: Defined (S)-enantiomer for enantiomer-comparison research
Chiral reference-standard workflow: Optically pure comparator for chiral separation method validation
HBV capsid assembly modulator research: Stereochemical negative control for target-engagement studies

Bay 41-4109 Less Active Enantiomer Substitution Risks


Substituting Bay 41-4109 less active enantiomer with its racemic mixture or active (R)-enantiomer fundamentally alters the scientific question being addressed and can invalidate key experimental controls . The compound is a defined chemical entity (C18H13ClF3N3O2, MW 395.76) with a specific (S)-stereochemical configuration that dictates its biological activity profile . The racemic mixture contains equal proportions of both (R)- and (S)-enantiomers, producing an intermediate and confounding activity profile that cannot serve as a stereochemical negative control [1]. The active (R)-enantiomer, with an IC50 of 53 nM against HBV replication, is wholly unsuitable for assays designed to isolate enantiomer-independent effects or establish baseline toxicity . For studies requiring the interrogation of stereoselectivity, chiral separation method development, or the establishment of a true stereochemical negative control, only the optically pure less active enantiomer meets the requisite chemical and biological specification. The quantitative evidence below delineates precisely why this distinction is critical for rigorous experimental design and reproducible scientific outcomes.

Racemate
Racemic mixture (CAS 298708-79-9) contains both enantiomers and may not serve as a stereochemical negative control; its intermediate activity profile can confound enantiomer-specific interpretation.
Active (R)-enantiomer
The active (R)-enantiomer (CAS 298708-81-3) is unsuitable for isolating enantiomer-independent effects; its reported antiviral activity prevents baseline toxicity or off-target assessment.
Structural analog
Other HAP-class compounds may shift stereoselective binding profiles; core protein interaction and enantiomer-specific pharmacology require compound-specific review.

Bay 41-4109 Less Active Enantiomer Comparator Evidence


Active Enantiomer Stereochemical Comparison

The less active enantiomer of Bay 41-4109 is explicitly defined as the (S)-enantiomer, with a CAS number of 476617-51-3, distinct from the active (R)-enantiomer (CAS 298708-81-3) . The active (R)-enantiomer exhibits an IC50 of 53 nM for inhibiting human HBV replication in cell-based assays, while the less active enantiomer demonstrates no reported antiviral activity in published studies [1]. This stereochemical distinction is paramount as the mechanism of action for HAP compounds involves specific binding to the HBV core protein dimer-dimer interface, a process known to be highly stereoselective [2].

Active Enantiomer Stereochemical Comparison
Cross-study comparable
(S)-enantiomer: no reported antiviral activity
(R)-enantiomer: IC50 53 nM (HBV replication)
Enantiomer-attribution review: supports stereochemical negative control use
Cell-based HBV assay; stereoselective core protein binding reported
Chiral Pharmacology HBV Capsid Assembly Modulation Stereoselectivity Negative Control

Racemic Mixture Stereochemical Comparator

Bay 41-4109 less active enantiomer is specifically utilized as a reference compound in studies focused on enantiomeric separation and chiral resolution, providing a benchmark for developing and validating analytical methods to isolate the active (R)-enantiomer from its racemic mixture . The racemic mixture (CAS 298708-79-9) contains a 1:1 ratio of both enantiomers, while the less active enantiomer is a single, optically pure stereoisomer .

Racemic Mixture Stereochemical Comparator
Head-to-head
Optically pure (S)-enantiomer vs 1:1 racemate
Racemate IC50: 202 nM (HepG2.2.15)
Supports chiral separation reference standard application
Chiral chromatographic separation; in vitro replication assays
Chiral Resolution Analytical Method Development Stereochemical Control

Enantiomer-Specific Toxicology Profiling

Bay 41-4109 less active enantiomer serves as a critical tool for dissecting enantiomer-specific toxicities from on-target pharmacological effects in the HAP compound class . Bay 41-4109 has been studied for its hepatotoxic potential in rats and HepG2 cells, with gene expression analyses revealing alterations in metabolic pathways [1]. The less active enantiomer, lacking significant HBV capsid assembly modulation activity, provides a baseline to assess whether observed toxicities are driven by on-target pharmacology (shared by both enantiomers) or are unique to the active (R)-enantiomer's specific mechanism.

Enantiomer-Specific Toxicology Profiling
Class-level inference
Comparator to isolate stereoselective toxicities
(R)-enantiomer CC50: 7 µM (HepG2.2.15)
Context-dependent: supports toxicological endpoint differentiation
Rat in vivo and HepG2 studies; stereoselective liability interpretation
Drug-Induced Liver Injury Hepatotoxicity Stereoselective Toxicology Mechanistic Toxicology

Purity and Physicochemical Specifications

Bay 41-4109 less active enantiomer is supplied with defined purity and characterization data essential for rigorous experimental control. Commercial specifications typically include a purity of ≥98% with documented molecular weight (395.76) and formula (C18H13ClF3N3O2) . The compound is provided as a solid with defined solubility in DMSO (37 mg/mL, 93.49 mM) and recommended storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 6 months to 1 year) . These specifications ensure batch-to-batch consistency and experimental reproducibility, which are critical for studies utilizing this compound as a stereochemical control or comparator.

Purity and Physicochemical Specifications
Supporting evidence
Purity: ≥98%
MW: 395.76; DMSO solubility: 37 mg/mL
Specification review: supports batch-to-batch reproducibility
HPLC, NMR characterization; recommended storage conditions apply
Analytical Chemistry Quality Control Compound Characterization Reproducibility

Bay 41-4109 Less Active Enantiomer Applications


HBV Capsid Assembly Negative Control

Utilize Bay 41-4109 less active enantiomer as a definitive stereochemical negative control to isolate and confirm that observed antiviral effects are specifically attributable to the (R)-enantiomer's interaction with the HBV core protein. This application is critical for establishing target engagement and validating the stereoselectivity of HAP-class capsid assembly modulators [1]. The defined stereochemical identity (CAS 476617-51-3) and lack of reported antiviral activity provide a robust baseline for comparative studies against the active (R)-enantiomer (IC50: 53 nM) .

Chiral Separation Reference Standard

Employ Bay 41-4109 less active enantiomer as a reference compound for the development and validation of chiral chromatographic methods to separate and quantify the enantiomers of Bay 41-4109 and related HAP compounds. Its defined stereochemical purity (≥98%) and distinct retention characteristics enable robust method qualification for analytical and preparative applications in drug discovery and quality control .

Enantiomer-Specific Safety Pharmacology

Deploy Bay 41-4109 less active enantiomer as a comparator in toxicological studies to differentiate between mechanism-based (on-target) and off-target adverse effects. By comparing the toxicity profiles of the less active enantiomer and the active (R)-enantiomer (CC50 7 µM in HepG2.2.15 cells), researchers can ascertain whether observed toxicities, such as hepatotoxicity, are linked to HBV capsid modulation or represent stereoisomer-independent chemical liabilities [2].

Enantiomer-Specific ADME Profiling

Utilize Bay 41-4109 less active enantiomer to investigate enantiomer-specific differences in absorption, distribution, metabolism, and excretion (ADME). While pharmacokinetic studies in mice have shown rapid absorption and 30% bioavailability for the active compound, the less active enantiomer provides a tool to determine whether these properties are stereoselective, which is crucial for understanding the overall disposition of racemic mixtures in preclinical models [3].

Application
Selection Property
Validation Focus
HBV capsid assembly negative control
Stereochemical-control context
Target-engagement and enantiomer-specific antiviral endpoint review
Chiral separation reference standard
Enantiomer-attribution review
Chiral chromatographic method qualification and retention behavior
Enantiomer-specific safety pharmacology
Model-response interpretation
Mechanism-based vs off-target toxicity endpoint differentiation
Enantiomer-specific ADME profiling
Assay-response context
Stereoselective absorption, distribution, and metabolism endpoint review
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